molecular formula C13H20O2 B14651091 2-Hexyl-5-methylresorcinol CAS No. 41395-27-1

2-Hexyl-5-methylresorcinol

Cat. No.: B14651091
CAS No.: 41395-27-1
M. Wt: 208.30 g/mol
InChI Key: XPKLONXIXRADCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hexyl-5-methylresorcinol is a chemical compound belonging to the class of resorcinols, which are derivatives of benzene-1,3-diol. This compound is characterized by the presence of a hexyl group at the second position and a methyl group at the fifth position on the benzene ring. It is known for its diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexyl-5-methylresorcinol typically involves the alkylation of resorcinol. One common method is the Friedel-Crafts alkylation, where resorcinol reacts with hexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve heating the mixture to facilitate the alkylation process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Hexyl-5-methylresorcinol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted resorcinols, depending on the specific reagents and conditions used .

Scientific Research Applications

2-Hexyl-5-methylresorcinol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hexyl-5-methylresorcinol involves its interaction with cellular components. It is known to inhibit the activity of certain enzymes, such as peroxidases, which play a role in oxidative stress and inflammation. The compound also interferes with bacterial cell wall synthesis, leading to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of hexyl and methyl groups, which impart distinct physical and chemical properties. This makes it particularly useful in applications requiring specific antimicrobial and anti-inflammatory activities .

Properties

CAS No.

41395-27-1

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

2-hexyl-5-methylbenzene-1,3-diol

InChI

InChI=1S/C13H20O2/c1-3-4-5-6-7-11-12(14)8-10(2)9-13(11)15/h8-9,14-15H,3-7H2,1-2H3

InChI Key

XPKLONXIXRADCG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C=C(C=C1O)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.